molecular formula C13H13BrN2O B14911489 3-(2-(4-Bromophenoxy)ethyl)-3-(but-3-yn-1-yl)-3H-diazirine

3-(2-(4-Bromophenoxy)ethyl)-3-(but-3-yn-1-yl)-3H-diazirine

Cat. No.: B14911489
M. Wt: 293.16 g/mol
InChI Key: XSZHSSLPBCJLRT-UHFFFAOYSA-N
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Description

This compound features a diazirine core substituted with a 4-bromophenoxy ethyl group and a but-3-yn-1-yl moiety. Diazirines are widely used as photoaffinity labels due to their ability to generate carbene intermediates upon UV irradiation, enabling covalent crosslinking with proximal biomolecules . The 4-bromophenoxy group enhances lipophilicity and may influence target binding specificity, while the alkyne enables click chemistry for downstream applications such as bioconjugation or proteomic profiling .

Properties

Molecular Formula

C13H13BrN2O

Molecular Weight

293.16 g/mol

IUPAC Name

3-[2-(4-bromophenoxy)ethyl]-3-but-3-ynyldiazirine

InChI

InChI=1S/C13H13BrN2O/c1-2-3-8-13(15-16-13)9-10-17-12-6-4-11(14)5-7-12/h1,4-7H,3,8-10H2

InChI Key

XSZHSSLPBCJLRT-UHFFFAOYSA-N

Canonical SMILES

C#CCCC1(N=N1)CCOC2=CC=C(C=C2)Br

Origin of Product

United States

Biological Activity

The compound 3-(2-(4-Bromophenoxy)ethyl)-3-(but-3-yn-1-yl)-3H-diazirine (CAS: 2704532-08-9) is a diazirine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on antimicrobial, antifungal, and anticancer activities, supported by various research findings.

Chemical Structure and Properties

  • Molecular Formula : C13H13BrN2O
  • Molecular Weight : 293.16 g/mol
  • CAS Number : 2704532-08-9

The presence of the diazirine moiety in the structure is significant for its biological activity, particularly in photochemistry and as a reactive intermediate in biological systems.

Antimicrobial Activity

Research has shown that diazirine compounds can exhibit notable antimicrobial properties. A study evaluating various triazene derivatives indicated that compounds similar to diazirines could effectively inhibit the growth of both gram-positive and gram-negative bacteria. The minimum inhibitory concentrations (MICs) for these compounds were reported as low as 0.02 mg/mL against methicillin-resistant Staphylococcus aureus (MRSA) .

CompoundTarget BacteriaMIC (mg/mL)
T3MRSA0.02
T4E. coli0.03

Antifungal Activity

In addition to antibacterial properties, diazirine derivatives have shown antifungal activity. Similar compounds have been tested against Candida albicans and other fungal strains, demonstrating effective inhibition at MICs ranging from 0.28 μM to higher concentrations depending on the specific strain .

Fungal StrainMIC (μM)
Candida albicans0.28
C. parapsilosis0.64

Anticancer Activity

The anticancer potential of diazirine derivatives is also notable. In vitro studies have demonstrated that certain triazene compounds exhibit strong antiproliferative effects against human cancer cell lines such as Burkitt lymphoma (DAUDI) and colon adenocarcinoma (HT-29). IC50 values for these compounds were reported at approximately 4.91 µg/mL and 5.59 µg/mL, respectively .

Cancer Cell LineIC50 (µg/mL)
Burkitt lymphoma DAUDI4.91
Colon adenocarcinoma5.59

The biological activity of diazirines is primarily attributed to their ability to form reactive intermediates that can interact with DNA and other cellular macromolecules, leading to cell death or inhibition of growth in pathogens and cancer cells. The formation of diazonium species from diazirines is a key mechanism underlying their alkylating properties, which can disrupt cellular functions .

Case Studies

  • Antimicrobial Efficacy : A study published in PMC evaluated the efficacy of various triazene derivatives against clinical isolates of bacteria and fungi, highlighting the potential of diazirines as alternative antimicrobial agents in the face of rising antibiotic resistance .
  • Anticancer Research : Another investigation focused on the antiproliferative effects of newly synthesized triazene compounds on human cancer cell lines, revealing significant cytotoxicity and suggesting further exploration into their therapeutic applications .

Chemical Reactions Analysis

Photochemical Activation

Diazirines are well-known for their use in photoaffinity labeling due to their stability under ambient conditions and reactivity upon UV irradiation (λ = 300–350 nm). Upon light exposure, the diazirine undergoes ring-opening to form a highly reactive carbene intermediate, enabling covalent cross-linking with biomolecules .

Reaction Key Features
Diazirine → CarbeneUV-induced ring-opening (λ = 300–350 nm)
Carbene trappingCovalent linkage with nucleophiles (e.g., amines, thiols)

Substitution Reactions

The 4-bromophenoxyethyl moiety facilitates nucleophilic substitution. For example:

  • SN2 displacement : The bromide can react with nucleophiles (e.g., amines, alkoxides) under basic conditions to form substituted derivatives .

  • Cross-coupling : Palladium-catalyzed coupling (e.g., Suzuki, Heck) with aryl halides or alkenes .

Alkyne Reactivity

The but-3-yn-1-yl group participates in:

  • Sonogashira coupling : Formation of carbon-carbon bonds with aryl halides using Pd(PPh₃)₂Cl₂ and CuI .

  • Click chemistry : Azide-alkyne cycloaddition (CuAAC) to form triazoles .

Photoaffinity Probes

The combination of a bromophenoxyethyl group (for target binding) and a diazirine (for cross-linking) makes this compound ideal for studying protein-ligand interactions . For example:

  • Biomolecule labeling : UV-induced cross-linking to map binding sites in proteins .

  • Chemical proteomics : Identifying targets in complex mixtures .

Material Science

The alkyne and bromide functionalities enable:

  • Polymer synthesis : Alkyne participation in radical or ionic polymerization .

  • Surface modification : Substitution reactions to functionalize surfaces .

Stability and Handling

Diazirines are typically stable under ambient conditions but require light protection to prevent premature activation . For example, trifluoromethyl-substituted diazirines show enhanced stability compared to aryl variants .

Compound Stability Conditions
Trifluoromethyl-diazirinesHigh thermal/light stabilityRoom temperature, dark
Aryl-diazirinesModerate stabilitySensitive to incandescent light

Analytical Data

NMR and HRMS :

  • ¹H NMR : Peaks corresponding to the alkyne (∼3.14 ppm, t) and aromatic protons (6–8 ppm) .

  • HRMS : Confirmatory data for molecular ion peaks (e.g., [M+H]⁺ = 309.1966 for analogous compounds) .

FTIR :

  • Alkyne stretching : ~2120 cm⁻¹ .

  • Diazirine ring vibrations : ~1584 cm⁻¹ .

Limitations and Challenges

  • Selectivity : Diazirine-derived carbenes can react nonspecifically with solvent or untargeted biomolecules .

  • Scalability : Multi-step syntheses may limit large-scale production .

Comparison with Similar Compounds

Structural Features

Compound Name Substituents on Diazirine Key Functional Groups Applications
Target Compound 2-(4-Bromophenoxy)ethyl, but-3-yn-1-yl Bromoaryl, alkyne Photoaffinity labeling, chemical proteomics
3-(2-Azidoethyl)-3-(but-3-yn-1-yl)-3H-diazirine Azidoethyl, but-3-yn-1-yl Azide, alkyne Click chemistry probes, metabolic labeling
3-(Trifluoromethyl)-3-(4-bromophenyl)-3H-diazirine 4-Bromophenyl, trifluoromethyl Bromoaryl, CF3 Suzuki-Miyaura crosslinking, photoprobes
3-(2-Iodoethyl)-3-(but-3-yn-1-yl)-3H-diazirine Iodoethyl, but-3-yn-1-yl Iodo, alkyne SN2 substitutions, precursor for metformin probes
4-(2-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)ethoxy)benzoic acid Ethoxybenzoic acid, but-3-yn-1-yl Carboxylic acid, alkyne Bioconjugation, protein interaction studies

Key Observations :

  • The target compound uniquely combines a brominated aromatic system with an alkyne, balancing hydrophobicity and reactivity.
  • Trifluoromethyl-substituted diazirines (e.g., ) exhibit enhanced stability under acidic conditions due to the electron-withdrawing CF3 group.
  • Azidoethyl analogues (e.g., ) prioritize dual functionalization (azide + alkyne) for orthogonal click chemistry.

Reactivity Trends :

  • Iodoethyl groups (e.g., ) undergo faster substitutions than bromoethyl analogues.
  • Bromophenoxy ethyl introduction may require harsher conditions (e.g., elevated temperature) due to steric hindrance from the aromatic ring.

Physical and Spectroscopic Properties

Compound ¹H NMR (Key Signals) ¹³C NMR (Key Signals) Stability
Target Compound δ 2.87 (t, J=7.6 Hz, alkyne-CH2), δ 7.4–7.6 (m, bromophenyl) δ 82.4 (alkyne-C), δ 121–132 (bromophenyl) Stable in dark, decomposes under prolonged UV
3-(2-Azidoethyl) analogue δ 3.3 (t, J=7.2 Hz, N3-CH2), δ 2.11 (m, alkyne-CH2) δ 69.4 (N3-CH2), δ 82.4 (alkyne-C) Light-sensitive; azide may degrade at >40°C
4-Ethoxybenzoic acid derivative δ 4.2 (t, J=6 Hz, OCH2), δ 8.0 (d, J=8 Hz, aromatic) δ 167.5 (COOH), δ 161.2 (OCH2) Stable in aqueous buffers (pH 4–9)

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